molecular formula C9H13ClN4 B2376127 2-Chloro-5-(4-methylpiperazin-1-YL)pyrazine CAS No. 224189-22-4

2-Chloro-5-(4-methylpiperazin-1-YL)pyrazine

Cat. No.: B2376127
CAS No.: 224189-22-4
M. Wt: 212.68
InChI Key: RKSXNPSNKADWBF-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C9H13ClN4. It is a pyrazine derivative that contains a chloro group and a methylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylpiperazine. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce a pyrazine N-oxide .

Scientific Research Applications

2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site or by blocking the substrate binding site. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-methylpiperazin-1-yl)methylpyrazine
  • 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
  • 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine

Uniqueness

2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methylpiperazine moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-chloro-5-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXNPSNKADWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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